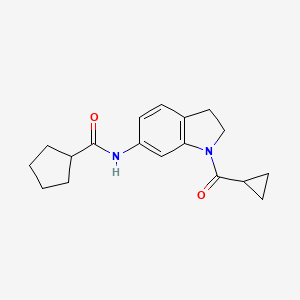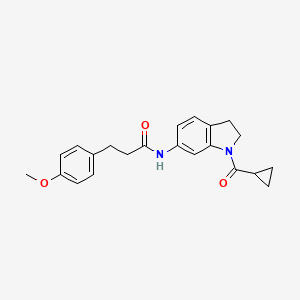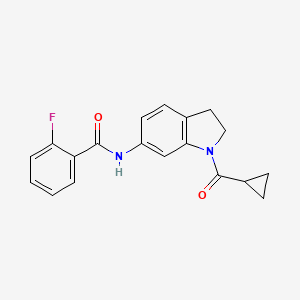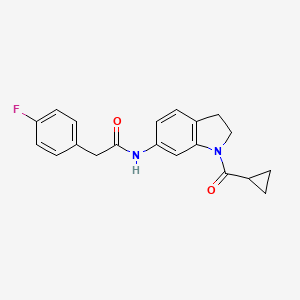
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized due to their biological activity . The synthesis of these compounds often involves the creation of various scaffolds of indole for screening different pharmacological activities .作用機序
The mechanism of action of NCCA is not fully understood. However, it is believed that NCCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins and other inflammatory mediators. NCCA is also believed to inhibit the production of leukotrienes, which are another group of inflammatory mediators.
Biochemical and Physiological Effects
NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
実験室実験の利点と制限
NCCA is a novel, synthetic, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed for the treatment of various inflammatory conditions. NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro.
The advantages of using NCCA in laboratory experiments include its low toxicity, high purity, and ease of synthesis. NCCA is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using NCCA in laboratory experiments. For example, NCCA is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the effects of NCCA on humans are still not fully understood, which can make it difficult to interpret the results of experiments using NCCA.
将来の方向性
The potential therapeutic applications of NCCA are still being explored. Further research is needed to understand the mechanism of action of NCCA and to determine its efficacy in the treatment of various inflammatory conditions. In addition, further studies are needed to evaluate the safety and efficacy of NCCA in humans. Other potential future directions for research include the development of novel formulations of NCCA, the study of its pharmacokinetics, and the exploration of its potential use in combination with other drugs.
合成法
The synthesis of NCCA has been reported in several studies. The most commonly used synthesis method involves the reaction of cyclopropanecarboxylic acid chloride with 2,3-dihydro-1H-indol-6-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, at room temperature. The reaction produces NCCA in high yields with purity greater than 99%.
科学的研究の応用
NCCA has been extensively studied in scientific research due to its potential therapeutic effects. In animal models, NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






